

3-(Methylthio)phenylacetic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methylthio)phenylacetic acid

Cat. No.: B103716

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **3-(Methylthio)phenylacetic Acid**

Introduction

3-(Methylthio)phenylacetic acid (CAS No. 18698-73-2) is a substituted derivative of phenylacetic acid. Phenylacetic acid and its analogues are crucial building blocks in organic synthesis, particularly within the pharmaceutical industry. They serve as precursors and starting materials for a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory drugs like diclofenac and felbinac, as well as penicillin G.^{[1][2][3]} Given its utility in research and development, a comprehensive understanding of its safety profile and handling requirements is paramount for protecting laboratory personnel and ensuring experimental integrity.

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth overview of the known hazards, handling protocols, and emergency procedures for **3-(Methylthio)phenylacetic acid**. The narrative is structured to explain the causality behind safety measures, fostering a proactive safety culture grounded in scientific principles.

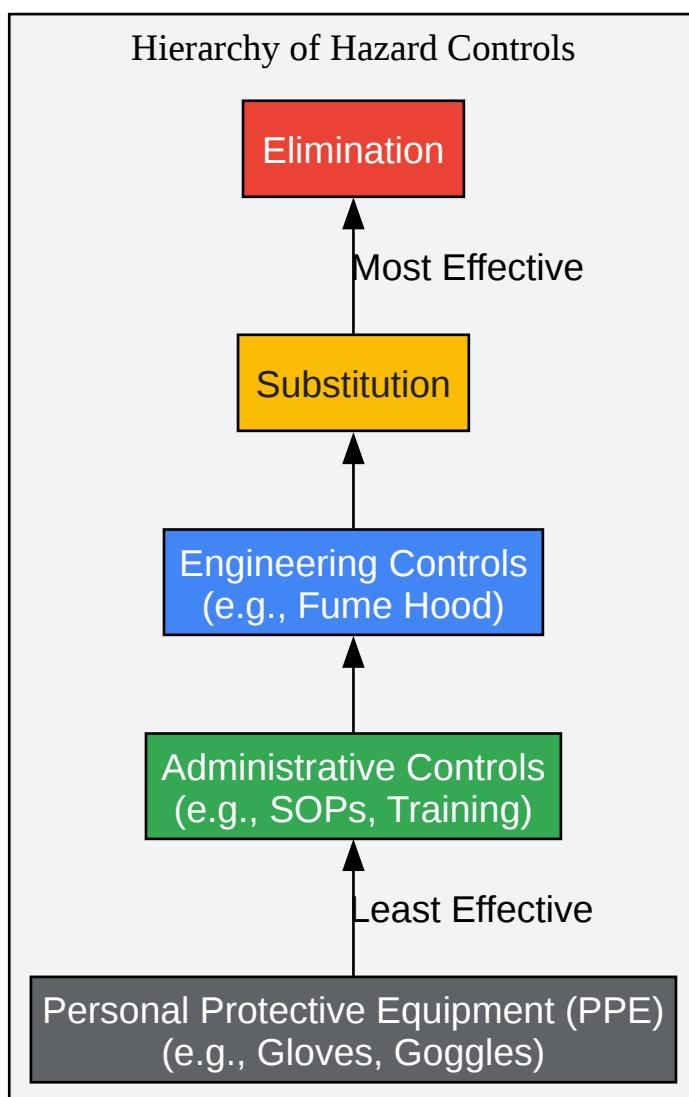
Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's physical and chemical identity. These properties dictate its behavior under various laboratory conditions and inform storage and handling decisions.

Property	Value	Source(s)
CAS Number	18698-73-2	[4]
Molecular Formula	C ₉ H ₁₀ O ₂ S	[5]
Molecular Weight	182.24 g/mol	[5]
Appearance	White to yellow solid, powder, or crystals	[6][7]
Melting Point	77-81 °C	[8]
Boiling Point	333.7 °C (at 760 mmHg)	[8]
Density	1.23 g/cm ³	[8]
Synonyms	3- (Methylmercapto)phenylacetic acid, 3- (Methylsulphanyl)phenylacetic acid	[6]

Hazard Identification and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-(Methylthio)phenylacetic acid** is classified with the signal word "Warning".[9] The primary hazards are associated with its irritant properties.


GHS Classification	Hazard Statement	Rationale
Skin Irritation (Category 2)	H315: Causes skin irritation	[9]
Eye Irritation (Category 2)	H319: Causes serious eye irritation	[9]
Specific Target Organ Toxicity - Single Exposure (Category 3)	H335: May cause respiratory irritation	[9]

It is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[4] This data gap necessitates a cautious approach, treating the substance

with the potential for unknown hazards and adhering strictly to the recommended control measures.

Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to exposure mitigation, known as the Hierarchy of Controls, prioritizes engineering and administrative controls over sole reliance on PPE.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

Engineering Controls

The primary engineering control for handling **3-(Methylthio)phenylacetic acid** is a certified chemical fume hood.

- Rationale: A fume hood provides adequate ventilation to capture and exhaust dust and vapors generated during manipulation (e.g., weighing, transferring, preparing solutions), preventing inhalation and minimizing contamination of the laboratory environment.[\[11\]](#)

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

PPE Type	Specification	Rationale and Best Practices
Eye & Face Protection	Safety glasses with side-shields or chemical splash goggles. [4]	Protects against accidental splashes of solutions or airborne dust. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. [10][12]
Hand Protection	Nitrile or butyl rubber gloves. [12] [13]	Provides a chemical barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin. [14] Wash hands thoroughly after handling, even when gloves are worn. [4]
Body Protection	A laboratory coat, full-length pants, and closed-toe shoes.	Standard laboratory practice to protect skin from accidental spills. [10][11]
Respiratory Protection	Not typically required for small-scale use within a fume hood.	An N95 dust mask may be used as an additional precaution against inhaling dust. A respirator with an appropriate cartridge is only necessary if engineering controls fail, during a large spill cleanup, or if exposure limits are likely to be exceeded. [11]

Standard Operating Procedures for Safe Handling

Adherence to a standardized protocol is essential for minimizing risk during routine laboratory work.

Protocol: Weighing and Preparing a Solution

- Preparation: Designate a work area within a chemical fume hood. Ensure the area is clean and uncluttered.
- Don PPE: Put on a lab coat, appropriate gloves, and chemical splash goggles.
- Transfer: Transport the sealed container of **3-(Methylthio)phenylacetic acid** to the fume hood.
- Weighing: Open the container inside the fume hood. Carefully weigh the desired amount of the solid onto a weigh boat. Handle the material gently to minimize dust generation.
 - Rationale: Performing this step in the hood contains any airborne particulates.[\[15\]](#)
- Dissolution: Place the weigh boat with the compound into the destination flask. Add the desired solvent, cap the flask, and mix until dissolved.
- Cleanup: Securely close the stock container. Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated materials (e.g., wipes) in the designated solid hazardous waste container.
- Doff PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[\[4\]](#)[\[9\]](#)

Storage and Incompatibility

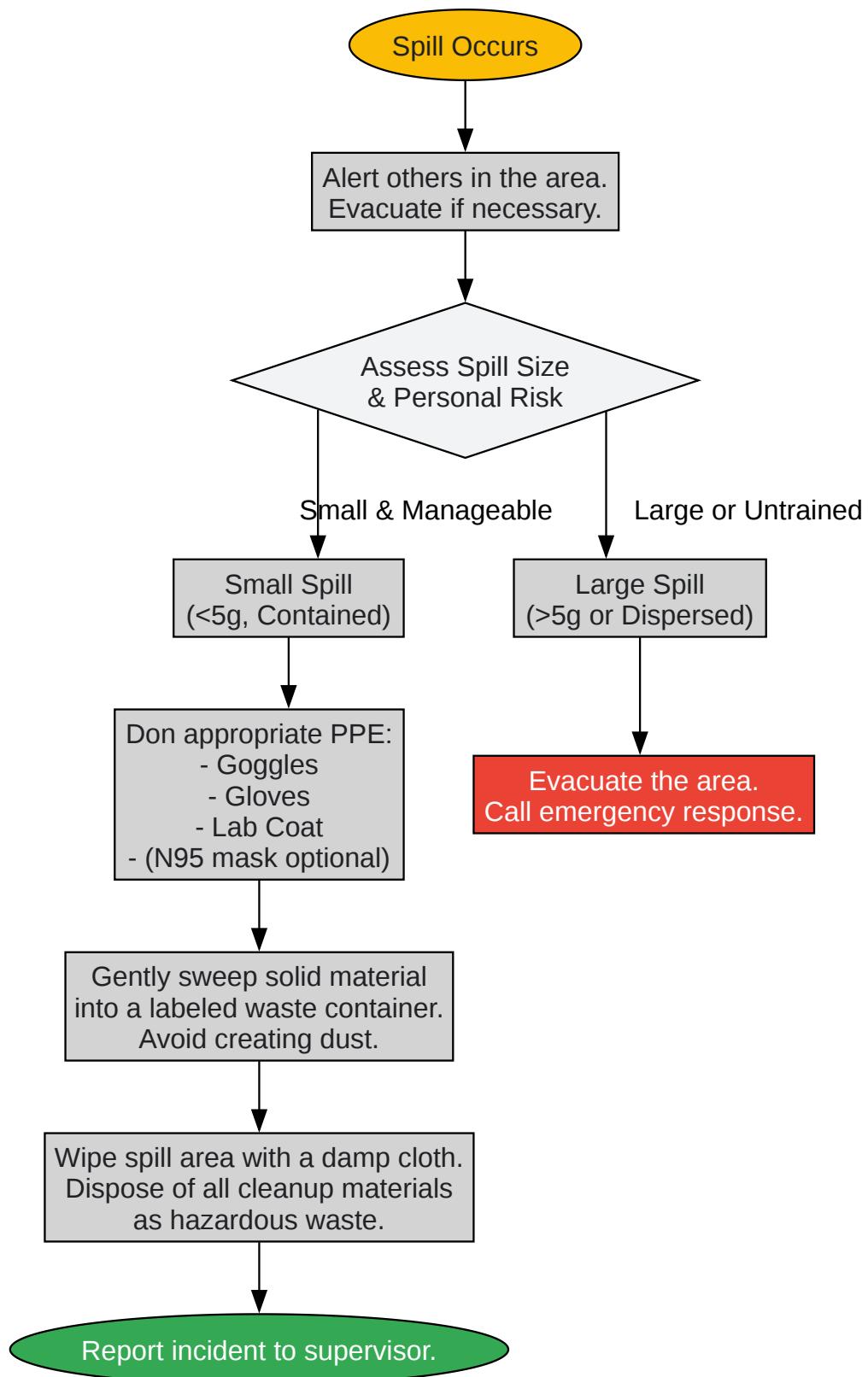
Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

- Storage Conditions: Store in a cool, dry, and well-ventilated area.[\[5\]](#)[\[9\]](#) The container should be kept tightly closed to prevent moisture absorption and contamination.[\[4\]](#) Some suppliers recommend refrigerated storage (2-8°C).[\[9\]](#) The compound should be stored locked up in a designated area.[\[4\]](#)[\[9\]](#)
- Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[\[5\]](#)[\[7\]](#)[\[9\]](#)

- Rationale: As a weak acid, it will react exothermically with strong bases. Contact with strong oxidizers could lead to a vigorous, potentially hazardous reaction.

Emergency Response Protocols

A clear and rehearsed emergency plan is crucial.


First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4][16]
- Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] If skin irritation occurs or persists, seek medical advice.[16]
- Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][16]
- Ingestion: Do NOT induce vomiting.[11] Rinse the mouth thoroughly with water and call a physician or poison control center immediately.[4]

Spill Response

The response to a spill depends on its size and the training of the personnel involved.

[Click to download full resolution via product page](#)

Caption: Workflow for responding to a solid chemical spill.

Protocol: Small Solid Spill Cleanup (<5g)

- Alert & Assess: Alert personnel in the immediate vicinity. Ensure the spill is small and manageable.
- Secure Area: Restrict access to the spill area.
- Don PPE: Wear, at a minimum, safety goggles, a lab coat, and double nitrile gloves.
- Contain & Clean: Gently cover the spill with a dry paper towel to prevent dust from becoming airborne. Carefully sweep the solid material into a dustpan or onto a stiff card.[15][16] Place the collected material and any contaminated items (gloves, towels) into a clearly labeled, sealable bag or container for hazardous waste.
- Decontaminate: Wipe the spill area with a damp cloth, then a dry one. Place all cleaning materials into the hazardous waste container.
- Final Steps: Remove PPE and wash hands thoroughly. Report the incident to the laboratory supervisor.

For large spills, or if you are not trained or equipped to handle the spill, evacuate the area immediately and contact your institution's emergency response team.[11]

Disposal Considerations

Chemical waste must be managed according to institutional, local, and national regulations.

- Waste Disposal: **3-(Methylthio)phenylacetic acid** and any materials contaminated with it (e.g., weigh boats, gloves, cleaning materials) must be disposed of as hazardous chemical waste.[4] Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless directed by safety personnel.[17]

Conclusion

3-(Methylthio)phenylacetic acid is a valuable reagent in synthetic chemistry with defined, manageable hazards. Its primary risks are irritation to the skin, eyes, and respiratory system. A robust safety protocol, founded on the principles of the Hierarchy of Controls, is essential. By prioritizing engineering controls like fume hoods, mandating the correct use of PPE, and

adhering to established standard operating and emergency procedures, researchers can handle this compound with a high degree of safety and confidence. The lack of comprehensive toxicological data underscores the importance of treating this chemical with respect and avoiding all direct contact.

References

- Carl ROTH.
- Miami University. Personal Protective Equipment | Safety | Physical Facilities. [\[Link\]](#)
- University of California, Merced.
- Acelleron. SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024-01-30). [\[Link\]](#)
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?. (2025-01-07). [\[Link\]](#)
- Hach. Acetic Acid MSDS. [\[Link\]](#)
- University of Iowa. Personal Protective Equipment - Environmental Health & Safety Services. [\[Link\]](#)
- Auburn University. Personal Protective Equipment. [\[Link\]](#)
- Quicktest. Safety equipment, PPE, for handling acids. (2022-08-26). [\[Link\]](#)
- Stenutz. **3-(methylthio)phenylacetic acid.** [\[Link\]](#)
- Loba Chemie. PHENYLACETIC ACID MSDS. (2015-04-09). [\[Link\]](#)
- GOV.UK. Acetic acid: incident management. [\[Link\]](#)
- Fisher Scientific. SAFETY DATA SHEET - 4-(Methylthio)phenylacetic acid. (2024-02-07). [\[Link\]](#)
- Wikipedia. Phenylacetic acid. [\[Link\]](#)
- ILO and WHO. ICSC 1260 - PHENYLACETIC ACID. [\[Link\]](#)
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
- Inventiva Pharma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. inventivapharma.com [inventivapharma.com]

- 4. fishersci.com [fishersci.com]
- 5. 3-(Methylthio)phenylacetic acid, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. 3-(Methylthio)phenylacetic acid | CymitQuimica [cymitquimica.com]
- 7. ICSC 1260 - PHENYLACETIC ACID [chemicalsafety.ilo.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ba.auburn.edu [ba.auburn.edu]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. leelinework.com [leelinework.com]
- 13. quicktest.co.uk [quicktest.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. lobachemie.com [lobachemie.com]
- 17. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [3-(Methylthio)phenylacetic acid safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103716#3-methylthio-phenylacetic-acid-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com